Grosheimin is predominantly sourced from the artichoke, where it is found alongside other compounds such as cynaropicrin. The extraction and purification of grosheimin typically involve chromatographic techniques, including silica gel column chromatography and high-performance liquid chromatography. The yield from artichoke leaves can vary, with studies reporting yields of approximately 0.2 grams per 43 grams of raw material processed .
Grosheimin is classified as a sesquiterpenoid, a subclass of terpenes composed of three isoprene units, leading to a molecular formula that includes multiple carbon and hydrogen atoms, along with functional groups that contribute to its reactivity and biological activity.
The synthesis of grosheimin can be approached through various chemical methodologies. Recent advancements have highlighted the use of diastereoselective allylation and translactonization as key steps in its total synthesis. For instance, researchers have developed synthetic routes that allow for the construction of the grosheimin framework from simpler precursors using efficient reaction pathways .
One notable synthetic route involves the use of functionalized allyl bromolactones in conjunction with aldehyde-ene reactions. These methods emphasize the importance of stereochemistry in achieving high yields and selectivity during synthesis. The total synthesis of grosheimin has been achieved through a series of carefully controlled reactions that optimize the formation of the guaianolide structure .
Grosheimin features a complex molecular structure characterized by a bicyclic core typical of guaianolides. Its structural formula can be represented as , indicating the presence of six oxygen atoms in addition to a significant carbon skeleton.
Nuclear magnetic resonance (NMR) spectroscopy has been utilized to elucidate the structure of grosheimin, providing detailed information about the arrangement of hydrogen and carbon atoms within the molecule. For example, specific chemical shifts observed in NMR spectra help confirm the positions of functional groups and stereocenters .
Grosheimin participates in various chemical reactions that modify its structure for potential therapeutic applications. Notable reactions include reductions using sodium borohydride, which can alter its functional groups while maintaining the core structure intact. Such modifications can lead to derivatives with enhanced biological activity or altered pharmacokinetic properties .
The reduction process typically involves dissolving grosheimin in methanol and adding sodium borohydride under controlled conditions, followed by purification through high-performance liquid chromatography to isolate specific diastereomers formed during the reaction .
The biological activity of grosheimin is believed to stem from its interaction with cellular receptors and enzymes. It exhibits anti-inflammatory and antioxidant properties, which are critical for its potential use in treating various diseases.
Research indicates that grosheimin may modulate signaling pathways associated with inflammation and oxidative stress, although detailed mechanistic studies are still ongoing to fully elucidate these interactions at the molecular level .
Grosheimin appears as a colorless or pale yellow oil with a characteristic aroma. Its melting point and boiling point have not been extensively documented but are expected to align with other sesquiterpenoids.
The compound is soluble in organic solvents such as ethanol and methanol but exhibits limited solubility in water due to its hydrophobic nature. Its stability under various pH conditions suggests potential applications in formulations requiring specific pH environments .
Grosheimin has been investigated for its potential applications in pharmacology, particularly as an anti-inflammatory agent. Additionally, its properties make it a candidate for agricultural uses, such as natural pesticides or growth regulators due to its bioactivity against certain pests and pathogens.
Research continues into developing derivatives of grosheimin that may enhance its efficacy or broaden its application spectrum within medicinal chemistry and agriculture .
Grosheimin is a biologically active sesquiterpene lactone belonging to the guaianolide subclass, characterized by its distinctive γ-lactone fused to a guaiane skeleton forming a 3,6,9-trimethylazuleno[4,5-b]furan-2-one core structure [4] [1]. This secondary metabolite is renowned for its intensely bitter taste and is primarily found within specific genera of the Asteraceae family [4] [5]. Its molecular formula is C₁₅H₁₈O₄, with an average molecular mass of 262.305 g/mol and a monoisotopic mass of 262.120509 Da [1] [4]. Grosheimin features six defined stereocenters, contributing to its complex three-dimensional structure and bioactivity, typically denoted by the stereochemical descriptor (3aR,4S,6aR,9S,9aR,9bR) [1].
Grosheimin was first isolated in 1964 from Grossheimia macrocephala (now classified as Rhaponticum serratuloides or Centaurea macrocephala) by Soviet researchers Rybalko, Bankovsky, and Kibalchich [5]. The compound was named in honor of the prominent Georgian-Russian botanist Mikhail Grossheim (1888–1948), director of the Botanical Institute of Baku and a leading authority on Caucasian flora [5]. The elucidation of its intricate stereochemistry was achieved through collaborative work in 1972, confirming the relative configuration as 4-hydroxy-9-methyl-3,6-bis(methylene)octahydroazuleno[4,5-b]furan-2,8(3H,4H)-dione [1] [5]. It bears the CAS registry number 22489-66-3 and is alternatively known as 8-hydroxy-3-oxo-10(14),11(13)-guaiadien-12,6-olide, reflecting its guaiane-type sesquiterpenoid backbone [4] [1]. The compound has been subject to nomenclature variations (e.g., grossheimin, grosshemin) in historical literature, though "grosheimin" is the most widely accepted spelling in chemical databases [1] [4].
Grosheimin occurs naturally within several genera of the Asteraceae family, predominantly in the Cardueae tribe (synonym: Cynareae). The primary botanical source remains plants within the genus Grossheimia (a taxonomic synonym now generally subsumed under Centaurea or Rhaponticum), including Grossheimia macrocephala [5] [10]. Significant quantities have also been identified in:
These species are distributed across Eastern Europe, the Caucasus, Central Asia, and the Mediterranean basin, often thriving in steppe, subalpine, or rocky habitats [5]. Chemotaxonomically, grosheimin serves as a molecular marker for these species within the Asteraceae, specifically aligning with the subtribe Centaureinae. Its presence, alongside structurally related guaianolides like cynaropicrin, helps delineate evolutionary relationships within this complex plant family [5] [10]. The biosynthesis occurs primarily in aerial parts, with extraction optimization studies indicating highest yields using ethanol:water (1:1) mixtures under ultrasound assistance [5].
Table 1: Botanical Sources of Grosheimin
Plant Species | Current Taxonomic Status | Geographic Distribution | Plant Part |
---|---|---|---|
Grossheimia macrocephala | Centaurea macrocephala | Caucasus, Central Asia | Roots, Aerial parts |
Chartolepis intermedia | Centaurea chartolepis | Eastern Europe, Western Asia | Leaves, Flowers |
Centaurea ruthenica | Centaurea ruthenica | Central & Eastern Europe | Whole plant |
Centaurea behen | Centaurea behen | Southwest Asia, Eastern Mediterranean | Flowers, Leaves |
Centaurea scabiosa | Centaurea scabiosa | Europe, Western Asia | Roots, Inflorescence |
Grosheimin represents a prime target in phytochemical bioprospecting due to its diverse bioactivities and structural complexity. It exemplifies the therapeutic potential of sesquiterpene lactones, a class renowned for effects ranging from anti-inflammatory and antitumor to antimicrobial and antiparasitic [3] [5]. Recent surveys of novel anticancer phytochemicals (2010-2020) highlight grosheimin's relevance in oncology research, particularly for its selective cytotoxicity against cancer cells and potential to sensitize multidrug-resistant (MDR) cancer phenotypes [3]. Beyond oncology, its antiparasitic activity against helminths like Opisthorchis felineus (cat liver fluke) and Taenia spp. (tapeworms), and its hypolipidemic effects demonstrated in ethanol-induced hyperlipidemia models in rats, underscore its pharmacological versatility [5]. The compound's bitterness also makes it an ecological marker studied in plant-insect interactions [4]. Its complex structure, featuring multiple chiral centers and reactive exocyclic methylene groups, presents challenges and opportunities for synthetic organic chemistry and structure-activity relationship (SAR) studies aimed at enhancing potency or selectivity [1] [4].
Table 2: Key Bioactivities of Grosheimin from Pharmacological Studies
Bioactivity | Experimental Model | Key Findings | Reference Source |
---|---|---|---|
Antitumor | Rodent sarcoma models (S180, Pliss LS, EST) | Significant tumor growth inhibition; activity comparable to some synthetic agents | [5] |
Hypolipidemic | Ethanol-induced hyperlipidemia (rats) | Reduced serum TAG, total cholesterol, LDL-C; increased HDL-C | [5] |
Antiparasitic | Opisthorchis felineus (in vitro) | Direct anthelmintic action against adult worms | [5] |
Taenia spp. (in vivo - pastoral dogs) | Up to 100% efficacy against tapeworm infections | [5] | |
Antimicrobial | Gram-positive bacteria (e.g., S. aureus) | Moderate inhibitory activity; often tested alongside cynaropicrin | [5] |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4